3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate
Description
3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a chromene-based sulfonate ester characterized by a 2-methyl-substituted chromen-4-one core, a 4-methoxyphenyl group at the 3-position, and a 4-methylbenzenesulfonate (tosylate) moiety at the 7-position. Chromenes are heterocyclic compounds with diverse biological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMQFZGWPWLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Hydroxyacetophenone Derivatives
The Baker-Venkataraman rearrangement begins with the esterification of 2-hydroxy-4-methoxyacetophenone with benzoyl chloride in pyridine, forming a benzoylated intermediate. This step activates the carbonyl group for subsequent cyclization. Reaction conditions typically involve refluxing in dry pyridine at 110–120°C for 6–8 hours. The use of acyl chlorides with electron-withdrawing groups enhances cyclization efficiency, as demonstrated in analogous chromone syntheses.
Base-Induced Cyclization
Treatment of the benzoylated intermediate with potassium hydroxide in ethanol induces cyclization, yielding 7-hydroxy-2-methyl-3-(4-methoxyphenyl)chromen-4-one. This step proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, forming the chromone’s pyran ring. Yields for this step range from 60–75%, with purity dependent on recrystallization from ethanol-water mixtures.
Regioselective Tosylation at the 7-Position
Tosylation Using p-Toluenesulfonic Anhydride
The 7-hydroxy group of the chromone undergoes sulfonylation under anhydrous conditions. In a representative procedure:
- Reagent Setup : The chromone (1 eq) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
- Base Addition : Sodium tert-butoxide (1.2 eq) is added at −20°C to deprotonate the hydroxyl group.
- Sulfonylation : p-Toluenesulfonic anhydride (1.5 eq) is introduced in one portion, and the mixture is stirred at −15°C to −5°C for 1.5 hours.
- Workup : The reaction is quenched with aqueous NaHCO₃, extracted with methyl tert-butyl ether (MTBE), and purified via flash chromatography (hexane:ethyl acetate = 4:1).
Yield : 50–63%. Key Advantage : Minimizes side reactions due to low-temperature conditions.
Alternative Method Using Tosyl Chloride
For larger-scale synthesis, tosyl chloride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM) at 0°C provide efficient sulfonylation. After 2 hours at room temperature, the crude product is washed with brine and purified via recrystallization (chloroform-hexane).
Yield : 70–85%. Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis of tosyl chloride.
One-Pot Chromone-Tosylate Synthesis
Direct Coupling of Preformed Chromones
A one-pot method combines chromone synthesis and tosylation using DBU (1,8-diazabicycloundec-7-ene) as a dual-purpose base. Starting from 2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one-7-ol, the reaction with p-toluenesulfonic anhydride in acetonitrile at 80°C for 12 hours achieves concurrent cyclization and sulfonylation.
Yield : 40–55%. Trade-off : Lower yields due to competing side reactions at elevated temperatures.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.83–7.76 (m, 2H, tosyl aromatic), 7.36–7.30 (m, 2H, tosyl aromatic), 6.23 (s, 1H, chromone H-5), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃ of tosyl), 2.37 (s, 3H, CH₃ at C-2).
- ¹³C NMR : 189.2 ppm (C-4 carbonyl), 163.1 ppm (C-7 oxygenated quaternary carbon), 145.6 ppm (tosyl sulfonate).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Moisture Sensitivity
Tosylating reagents (e.g., Ts₂O, TsCl) are highly moisture-sensitive. Solutions:
Competing O-Tosylation at Other Positions
The 7-hydroxy group’s acidity (pKa ≈ 9–10) ensures regioselectivity. Base selection (e.g., NaOtBu over K₂CO₃) enhances deprotonation at the 7-position.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Antibacterial Activity
Research indicates that coumarin derivatives exhibit significant antibacterial properties. The sulfonate group in 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate may enhance its efficacy against various bacterial strains.
Case Study :
A study demonstrated that structurally related sulfonamide compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar antibacterial activity. The mechanism is believed to involve the inhibition of folic acid synthesis, a crucial pathway for bacterial survival .
Antiviral Activity
The antiviral potential of coumarin derivatives has been explored against several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Research Findings :
A study on N-phenylbenzamide derivatives indicated that compounds similar to this compound could significantly inhibit HBV replication in vitro. The antiviral mechanism was linked to the modulation of host cell factors involved in viral replication, highlighting the compound's potential as an antiviral agent .
Anticancer Potential
Coumarins have been extensively studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.
Case Study :
In vitro studies revealed that related coumarin derivatives induced apoptosis in various human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulatory proteins, indicating a promising therapeutic application in oncology .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Chromene Derivatives
Key Observations:
Sulfonate vs. In contrast, benzoate esters (e.g., ) show slower hydrolysis, making them suitable for sustained-release applications. The 4-methoxybenzenesulfonate variant () demonstrates enhanced crystallinity, attributed to intermolecular hydrogen bonding involving the methoxy group.
Substituent Position Effects: Para-substituted groups (e.g., 4-methoxyphenyl in the target compound) enable resonance stabilization, improving binding affinity in biological systems compared to meta-substituted analogs (e.g., 3-methoxybenzoate in ).
Biological Activity :
- Acetamide derivatives (e.g., 35c in ) display potent FPR1 antagonism due to hydrogen bonding with the acetamide group. The hexyl chain in 35c enhances membrane permeability but reduces aqueous solubility.
- Trifluoromethyl-substituted compounds () exhibit improved metabolic stability, a critical factor in drug design.
Pharmacokinetic and Electronic Properties
Table 3: Electronic and Physicochemical Comparisons
Biological Activity
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that contribute to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a chromenone core with a methoxyphenyl group at the 3-position and a sulfonate group at the 7-position. The synthesis typically involves multi-step processes, including:
- Formation of the Chromenone Core : Cyclization of a precursor like 2-hydroxyacetophenone.
- Substitution at the 3-Position : Introduction of the 4-methoxyphenyl group via Friedel-Crafts acylation.
- Sulfonation : The sulfonate group is introduced at the 7-position through sulfonation reactions.
Biological Activity
Research indicates that compounds within the chromenone family exhibit a range of biological activities, including:
- Anticancer Properties : The compound has shown potential as an anti-cancer agent by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
- Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related chromenone derivatives, providing insights into mechanisms and efficacy:
- Inhibition of Cholinesterases : A study demonstrated that similar chromenone derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy. The most active compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney), revealed that certain derivatives exhibit cytotoxicity with IC50 values indicating significant potential for further development as anticancer drugs .
- Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to enzyme active sites, providing insights into their mechanisms of action at the molecular level. This includes hydrogen bonding interactions that enhance their biological activity against targeted enzymes .
Data Summary Table
The following table summarizes key biological activities and findings related to this compound:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
